molecular formula C17H14N2O6 B11110991 2-(4-Nitrophenyl)-2-oxoethyl 2-(acetylamino)benzoate

2-(4-Nitrophenyl)-2-oxoethyl 2-(acetylamino)benzoate

Cat. No.: B11110991
M. Wt: 342.30 g/mol
InChI Key: JSDXUUZVWUFPGP-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-acetamidobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, an oxoethyl group, and an acetamidobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-acetamidobenzoate typically involves the esterification of 2-acetamidobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of 2-(4-nitrophenyl)-2-oxoethyl 2-acetamidobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-acetamidobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-acetamidobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products

    Reduction: 2-(4-aminophenyl)-2-oxoethyl 2-acetamidobenzoate

    Hydrolysis: 2-acetamidobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-acetamidobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential as a prodrug, where the compound is metabolized to release active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-acetamidobenzoate involves its interaction with specific molecular targets. For instance, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of detectable products. The nitrophenyl group can undergo reduction or substitution reactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl benzoate
  • 2-(4-Nitrophenyl)-2-oxoethyl 4-acetamidobenzoate
  • 2-(4-Nitrophenyl)-2-oxoethyl 3-acetamidobenzoate

Comparison

Compared to similar compounds, 2-(4-nitrophenyl)-2-oxoethyl 2-acetamidobenzoate is unique due to the specific positioning of the acetamido group on the benzoate moiety. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-acetamidobenzoate

InChI

InChI=1S/C17H14N2O6/c1-11(20)18-15-5-3-2-4-14(15)17(22)25-10-16(21)12-6-8-13(9-7-12)19(23)24/h2-9H,10H2,1H3,(H,18,20)

InChI Key

JSDXUUZVWUFPGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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